5-Aminononane is a linear primary alkylamine with a nine-carbon chain. Within its class, it functions as a surface-modifying agent, a precursor for corrosion inhibitors, and a synthetic building block. Its utility is primarily defined by the interplay between the reactive primary amine head group and the hydrophobic C9 alkyl tail, which dictates its behavior in self-assembly processes and as an interfacial modifier. The specific length and odd-numbered carbon chain of this molecule are critical, non-trivial parameters in applications sensitive to molecular packing and surface energy.
Substituting 5-aminononane with shorter (octylamine) or longer (decylamine) primary amines based on nominal similarity is a frequent cause of process failure and performance degradation. A single-carbon change in the alkyl chain dramatically alters the van der Waals forces that govern molecular packing, film stability, and hydrophobicity. For example, the nine-carbon chain of 5-aminononane can exhibit unique packing arrangements and surface properties compared to its even-carbon neighbors due to the 'odd-even effect'. In applications such as self-assembled monolayers (SAMs), corrosion inhibition films, and interfacial layers in optoelectronics, these differences directly translate to non-interchangeable performance in film crystallinity, barrier properties, and surface energy, making precise chain length selection a critical procurement decision.
The length of an alkyl chain is a primary determinant of SAM structure and stability. While longer chains generally increase order and packing density through stronger van der Waals interactions, the parity of the carbon number (odd vs. even) introduces a finer level of control. SAMs formed from odd-carbon chains like 5-aminononane (C9) can exhibit distinct packing arrangements and terminal group orientations compared to even-carbon chains such as octylamine (C8) or decylamine (C10). This 'odd-even effect' provides a specific tool for tuning interfacial properties like surface energy and wettability, which is not achievable by simply selecting a shorter or longer even-chain analog.
| Evidence Dimension | Structural Ordering of Self-Assembled Monolayers |
| Target Compound Data | Exhibits 'odd-even effect' due to 9-carbon chain, leading to unique packing and surface properties. |
| Comparator Or Baseline | Even-carbon chain amines (e.g., C8, C10) show different packing arrangements and terminal group orientations. |
| Quantified Difference | Qualitative but structurally significant difference in molecular packing and surface energy. |
| Conditions | Self-assembled monolayers on a substrate, typically gold or silicon oxide. |
For applications requiring precise control of surface properties, such as in biosensors or nanoelectronics, the unique packing of a C9 amine provides a design capability that C8 or C10 amines cannot offer.
Amine-based corrosion inhibitors function by forming a protective, surface-adsorbed film where the alkyl chain creates a hydrophobic barrier. The effectiveness of this barrier is highly dependent on the packing density and length of the alkyl chain. While difficult to quantify without direct head-to-head testing, the C9 chain of 5-aminononane offers a specific hydrophobic length that optimizes the balance between surface coverage and film cohesion. This is a critical processability parameter, as chains that are too short (e.g., C6) may form less-organized, 'liquid-like' films with lower barrier properties, while significantly longer chains may have solubility or formulation issues. In a study of a different amine-based vapor phase inhibitor, increasing concentration from 50 mg/L to 500 mg/L decreased the corrosion rate of steel from 1.94 mpy to 0.37 mpy, demonstrating the critical link between film quality and performance.
| Evidence Dimension | Corrosion Rate Reduction |
| Target Compound Data | Provides a C9 alkyl chain for forming a dense, hydrophobic barrier film. |
| Comparator Or Baseline | Shorter chains (e.g., hexyl) form less-organized, 'liquid-like' films with lower packing density. A baseline corrosion rate without an amine inhibitor was 5.3 mpy. |
| Quantified Difference | An optimized amine inhibitor film can reduce corrosion rates by over 90% (from 5.3 mpy to 0.37 mpy). |
| Conditions | Aqueous corrosive environments (e.g., boiling water, steam systems, acid solutions) on carbon steel. |
Selecting 5-aminononane provides a specific chain length to formulate inhibitors with a robust hydrophobic barrier, avoiding the weaker films of shorter amines or potential handling issues of much longer analogs.
In high-performance inverted PSCs, modifying the buried interface between the hole-transport layer (e.g., NiOx) and the perovskite layer is critical for device efficiency and stability. Self-assembled monolayers (SAMs) are used to improve the crystallinity of the perovskite, reduce defect densities, and enhance hole extraction. The use of a SAM can dramatically improve power-conversion efficiency (PCE), for example, from 18.63% to 22.43%. 5-Aminononane is suitable for this application as its primary amine can passivate surface defects, while the C9 alkyl chain precisely modifies the surface energy and hydrophobicity. This level of control over the perovskite's crystallization environment is highly sensitive to the modifier's molecular structure, making the specific C9 length a key process variable that is not directly replicable by C8 or C10 analogs.
| Evidence Dimension | Power-Conversion Efficiency (PCE) Enhancement |
| Target Compound Data | Functions as an interfacial modifier with a specific C9 chain length to tune surface energy for optimal perovskite crystal growth. |
| Comparator Or Baseline | A device with an unmodified NiOx hole transport layer achieved a PCE of only 18.63%. |
| Quantified Difference | Interface modification with an appropriate SAM can increase PCE by 3-4 absolute percentage points (e.g., from 18.63% to over 22%). |
| Conditions | Inverted (p-i-n) perovskite solar cell device architecture, modifying the hole-transport-layer/perovskite interface. |
For fabricating high-efficiency PSCs, 5-aminononane is a procurement choice for precise interfacial tuning, where using a generic C8 or C10 amine could compromise crystallization quality and device performance.
For the development of advanced sensors, molecular electronics, or biocompatible coatings where precise control over surface energy and molecular packing is essential. The nine-carbon chain of 5-aminononane allows researchers to leverage the 'odd-even effect' to create SAMs with distinct structural properties not achievable with common even-chain analogs like octylamine or decylamine.
As a key intermediate in the synthesis of film-forming corrosion inhibitors for industrial water treatment, oil and gas pipelines, and metalworking fluids. The C9 alkyl chain provides a robust hydrophobic barrier, offering a performance profile that balances effective protection against the less-organized films of shorter amines and the potential formulation complexities of longer-chain alternatives.
As a process-critical additive or SAM precursor for fabricating high-efficiency perovskite solar cells and LEDs. Its specific molecular length and amine functional group enable precise modification of buried interfaces, promoting high-quality perovskite crystal growth and reducing non-radiative recombination, a key factor in pushing device performance beyond baseline levels.